molecular formula C7H4BrNO5 B12317981 2-Bromo-4-hydroxy-5-nitrobenzoic acid

2-Bromo-4-hydroxy-5-nitrobenzoic acid

Katalognummer: B12317981
Molekulargewicht: 262.01 g/mol
InChI-Schlüssel: MWYWMDZVAMQANL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-hydroxy-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of bromine, hydroxyl, and nitro functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydroxy-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-bromo-4-hydroxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Electrophilic substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound susceptible to electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-hydroxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-hydroxy-5-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-nitrobenzoic acid
  • 4-Bromo-2-nitrobenzoic acid
  • 2-Hydroxy-5-nitrobenzoic acid

Uniqueness

2-Bromo-4-hydroxy-5-nitrobenzoic acid is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H4BrNO5

Molekulargewicht

262.01 g/mol

IUPAC-Name

2-bromo-4-hydroxy-5-nitrobenzoic acid

InChI

InChI=1S/C7H4BrNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12)

InChI-Schlüssel

MWYWMDZVAMQANL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.